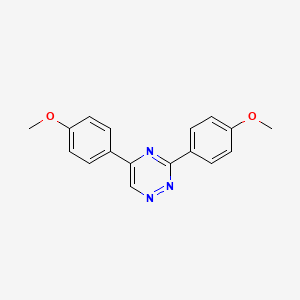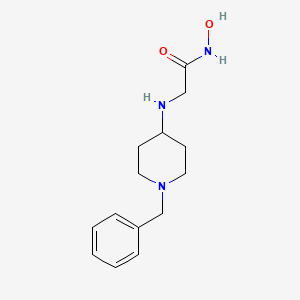![molecular formula C15H16O4 B14196773 [2-Acetyl-5-(2-methylbuta-1,3-dien-1-yl)phenoxy]acetic acid CAS No. 832125-56-1](/img/structure/B14196773.png)
[2-Acetyl-5-(2-methylbuta-1,3-dien-1-yl)phenoxy]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-Acetyl-5-(2-methylbuta-1,3-dien-1-yl)phenoxy]acetic acid is an organic compound with a complex structure that includes an acetyl group, a phenoxy group, and a conjugated diene system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-Acetyl-5-(2-methylbuta-1,3-dien-1-yl)phenoxy]acetic acid typically involves multiple steps. One common method includes the reaction of 2-acetylphenol with 2-methylbuta-1,3-diene under specific conditions to form the desired product. The reaction conditions often require the use of a catalyst and controlled temperature to ensure the proper formation of the conjugated diene system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
化学反応の分析
Types of Reactions
[2-Acetyl-5-(2-methylbuta-1,3-dien-1-yl)phenoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the acetyl group or the conjugated diene system.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring and the diene system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
科学的研究の応用
Chemistry
In chemistry, [2-Acetyl-5-(2-methylbuta-1,3-dien-1-yl)phenoxy]acetic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
The compound has potential applications in biological research, particularly in studying the effects of conjugated dienes on biological systems. It may also serve as a precursor for bioactive molecules.
Medicine
In medicine, derivatives of this compound could be investigated for their therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Industrially, this compound can be used in the synthesis of polymers, resins, and other materials with specific properties.
作用機序
The mechanism by which [2-Acetyl-5-(2-methylbuta-1,3-dien-1-yl)phenoxy]acetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The conjugated diene system can participate in various chemical reactions, influencing the compound’s biological activity. The acetyl and phenoxy groups may also play roles in modulating the compound’s interactions with biological molecules.
類似化合物との比較
Similar Compounds
[2-Acetyl-5-(2-methylbuta-1,3-dien-1-yl)phenoxy]acetic acid: shares similarities with other compounds containing conjugated diene systems and phenoxy groups.
Thiazoles: These compounds have diverse biological activities and share some structural features with this compound.
Oxadiazoles: These derivatives possess various biological activities and have structural similarities with the compound .
特性
CAS番号 |
832125-56-1 |
|---|---|
分子式 |
C15H16O4 |
分子量 |
260.28 g/mol |
IUPAC名 |
2-[2-acetyl-5-(2-methylbuta-1,3-dienyl)phenoxy]acetic acid |
InChI |
InChI=1S/C15H16O4/c1-4-10(2)7-12-5-6-13(11(3)16)14(8-12)19-9-15(17)18/h4-8H,1,9H2,2-3H3,(H,17,18) |
InChIキー |
XALAFIVMZXISPU-UHFFFAOYSA-N |
正規SMILES |
CC(=CC1=CC(=C(C=C1)C(=O)C)OCC(=O)O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{1-Bromo-2-[dibromo(fluoro)methyl]cyclohexyl}benzene](/img/structure/B14196690.png)

![1-[2-(2-Fluorophenyl)-1-phenylethyl]pyrrolidine](/img/structure/B14196701.png)
![[1-(4-Fluorophenyl)-5-methyl-4,5,6,7-tetrahydro-1H-indazol-5-yl]methanol](/img/structure/B14196704.png)
![1H-Inden-1-one, 2-[(3-fluorophenyl)methylene]-2,3-dihydro-](/img/structure/B14196709.png)

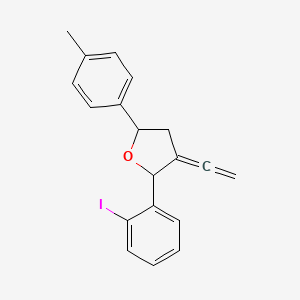

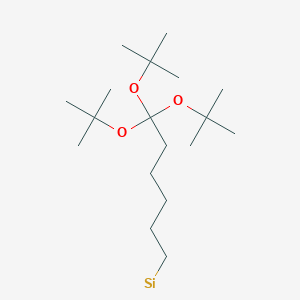

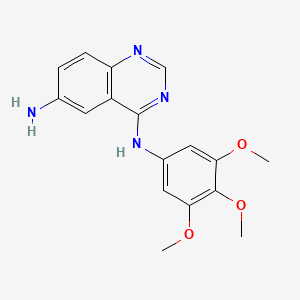
![4-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-indazole](/img/structure/B14196763.png)
